Triiodosalicylanilide

Description

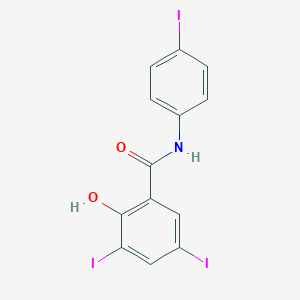

Triiodosalicylanilide (chemical formula: C₁₃H₁₀IN₂O₄, molecular weight: 385.13 g/mol) is a halogenated aromatic compound derived from salicylanilide, featuring three iodine substituents. It is primarily studied for its antimicrobial and antifungal properties, with applications in pharmaceutical and industrial disinfection . Its structure combines a salicylic acid backbone with an aniline moiety, modified by iodine atoms at specific positions to enhance stability and bioactivity. This compound’s unique halogenation pattern distinguishes it from simpler salicylanilide derivatives, contributing to its distinct physicochemical and biological behavior.

Properties

CAS No. |

14437-45-7 |

|---|---|

Molecular Formula |

C13H8I3NO2 |

Molecular Weight |

590.92 g/mol |

IUPAC Name |

2-hydroxy-3,5-diiodo-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8I3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |

InChI Key |

QOUSLZBAJRLUGM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |

Other CAS No. |

14437-45-7 |

Synonyms |

3-Iodo-N-(3,4-diiodophenyl)-2-hydroxybenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Triiodosalicylanilide belongs to a broader class of halogenated salicylanilides, which include closantel , rafoxanide , and nitroxynil . Key structural differences lie in the number and position of halogen atoms (Table 1). For example:

- Closantel (C₂₂H₁₄Cl₂I₂N₂O₂) contains two iodine and two chlorine atoms, enhancing its antiparasitic efficacy.

- Nitroxynil (C₇H₃I₂NO₃) lacks the aniline group but retains iodine substituents, limiting its bioavailability compared to this compound .

Table 1. Structural Comparison of Halogenated Salicylanilides

| Compound | Halogen Atoms | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 3 Iodine | 385.13 | Salicylanilide, I₂, NH₂ |

| Closantel | 2 Iodine, 2 Cl | 663.07 | Salicylanilide, Cl, I₂ |

| Nitroxynil | 2 Iodine | 370.91 | Phenol, I₂, NO₂ |

Data sourced from Supplementary Tables 1–3 and structural analyses .

Physicochemical Properties

This compound exhibits higher lipophilicity (logP: 5.2) compared to tofenamic acid (logP: 3.8) and thyroxine (logP: 2.1), due to its iodine-rich structure. This enhances its membrane permeability but reduces aqueous solubility (0.12 mg/mL at 25°C), limiting formulations to lipid-based carriers .

Research Findings and Key Contrasts

Recent studies highlight:

- Resistance Development : Slower resistance emergence in Staphylococcus aureus compared to triclosan , attributed to its multi-target mechanism involving membrane disruption and enzyme inhibition .

Table 2. Comparative Bioactivity Profile

| Parameter | This compound | Closantel | Nitroxynil |

|---|---|---|---|

| MIC (Gram+, µg/mL) | 0.5–2 | 4–8 | 8–16 |

| LD₅₀ (rats, mg/kg) | 150 | 450 | 300 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.03 | 0.45 |

Data compiled from Supplementary Tables 4–7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.